molecular formula C10H12O3S B12529444 2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)- CAS No. 802837-91-8

2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)-

Cat. No.: B12529444
CAS No.: 802837-91-8
M. Wt: 212.27 g/mol
InChI Key: ORVSBSUQWSVTII-UHFFFAOYSA-N
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Description

2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)- is a complex organic compound that features an oxirane ring fused with a carboxylic acid group, an ethyl group, a methyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an α,β-unsaturated carboxylic acid derivative using a peracid such as m-chloroperbenzoic acid. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Peracids like m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine in acetic acid.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The thienyl group may also contribute to the compound’s activity by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxiranecarboxylicacid, 3-(1,3-benzodioxol-5-yl)-2-methyl-, ethyl ester
  • 2-Oxiranecarboxylicacid, 3-(1,3-benzodioxol-5-yl)-2-methyl-, ethyl ester liquid

Uniqueness

2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

802837-91-8

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

2-ethyl-3-methyl-3-thiophen-2-yloxirane-2-carboxylic acid

InChI

InChI=1S/C10H12O3S/c1-3-10(8(11)12)9(2,13-10)7-5-4-6-14-7/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

ORVSBSUQWSVTII-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)(C)C2=CC=CS2)C(=O)O

Origin of Product

United States

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